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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

In the landscape of transient receptor potential melastatin 2 (TRPM2) channel inhibition, two

prominent antagonists have emerged as valuable tools for researchers: the small molecule

JNJ-28583113 and the peptide-based inhibitor tatM2NX. Both compounds offer potent

blockade of TRPM2, a non-selective cation channel implicated in a variety of pathological

conditions driven by oxidative stress, including neurodegenerative diseases, stroke, and

inflammation.[1][2] This guide provides a detailed comparison of their performance, supported

by available experimental data, to aid researchers in selecting the appropriate inhibitor for their

specific experimental needs.

Introduction to TRPM2
The TRPM2 channel is a Ca2+-permeable channel activated by adenosine diphosphate ribose

(ADPR) metabolites and oxidative stress.[1] Its activation leads to an influx of calcium and

sodium ions, which can trigger various downstream signaling pathways, ultimately contributing

to cellular dysfunction and death under pathological conditions.[3][4][5] Consequently, the

development of specific and potent TRPM2 inhibitors is a significant area of interest for

therapeutic intervention.

Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for JNJ-28583113 and tatM2NX,

providing a direct comparison of their inhibitory efficacy.
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Parameter JNJ-28583113 tatM2NX

Inhibitor Type Small molecule Peptide

Target TRPM2 Channel
TRPM2 Channel (ADPR

binding site)[2]

IC50 (human) ~126 nM[6][7][8] 396 nM[1][2][9]

IC50 (rat) ~25 nM[6][8] Not Reported

IC50 (chimpanzee) ~100 nM[6][8] Not Reported

Mechanism of Action TRPM2 antagonist[7]
Prevents ligand binding and

TRPM2 activation[1]

Brain Penetrance Yes[6][10] Yes[11]

In Vivo Metabolism Rapidly metabolized[7][10][12]
Demonstrated efficacy in

vivo[2]

Mechanism of Action and Cellular Effects
JNJ-28583113 is a potent and selective TRPM2 antagonist that blocks the channel's activity,

thereby preventing the influx of cations.[7] In vitro studies have demonstrated its ability to

protect cells from oxidative stress-induced cell death.[6][10][13] For instance, at a

concentration of 10 µM, JNJ-28583113 was shown to prevent cell death induced by up to 1

mM of H2O2 in HeLa cells.[6][8] Furthermore, it has been shown to block the phosphorylation

of GSK3α and β subunits and inhibit the release of cytokines from microglia in response to pro-

inflammatory stimuli.[6][7]

tatM2NX is a novel peptide antagonist specifically designed to interact with the ADPR-binding

site within the NUDT9-H domain of the TRPM2 channel.[2] This targeted approach prevents

the binding of the endogenous activator ADPR, thus inhibiting channel opening.[1]

Experimental data shows that tatM2NX can inhibit over 90% of TRPM2 channel currents at a

concentration of 2 µM.[1][2][9] Similar to JNJ-28583113, tatM2NX has been shown to prevent

oxidative stress-induced activation of GSK3β.[2]

In Vivo Studies and Therapeutic Potential
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Both inhibitors have been investigated in in vivo models. JNJ-28583113 is brain-penetrant, a

crucial characteristic for targeting neurological disorders.[6][10] However, it is rapidly

metabolized in vivo, which may limit its systemic bioavailability and therapeutic window for

chronic conditions without further optimization.[7][10][12]

tatM2NX has also demonstrated efficacy in in vivo models, particularly in the context of

cerebral ischemia.[2] Studies have shown that tatM2NX can reduce ischemic injury when

administered following focal cerebral ischemia in mice.[2] The peptide nature of tatM2NX may

offer a different pharmacokinetic profile compared to small molecules, which could be

advantageous for certain therapeutic applications.

Experimental Methodologies
The characterization of both JNJ-28583113 and tatM2NX has relied on a set of standard and

advanced experimental protocols to assess their inhibitory activity and mechanism of action.

Whole-Cell Patch Clamp
This electrophysiological technique is used to measure the ion currents flowing through the

TRPM2 channels in the cell membrane.

Cell Preparation: Human embryonic kidney 293 (HEK293) cells stably expressing human

TRPM2 are cultured on glass coverslips.

Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a

single cell. The membrane patch under the pipette tip is then ruptured to gain electrical

access to the cell's interior.

Channel Activation: TRPM2 channels are activated by including ADPR in the internal solution

of the patch pipette.

Inhibitor Application: The inhibitor (JNJ-28583113 or tatM2NX) is applied to the extracellular

solution at varying concentrations.

Data Analysis: The reduction in the ADPR-induced current in the presence of the inhibitor is

measured to determine the IC50 value.
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Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration

following TRPM2 activation and inhibition.

Cell Preparation: HEK293 cells expressing TRPM2 are plated on glass-bottom dishes.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-5F.

Channel Activation: TRPM2 is activated by applying an oxidative stressor like hydrogen

peroxide (H2O2) to the extracellular solution.

Inhibitor Treatment: Cells are pre-incubated with the inhibitor before the addition of the

activator.

Imaging and Analysis: Fluorescence microscopy is used to capture images of the cells

before and after activation. The change in fluorescence intensity, which corresponds to the

change in intracellular calcium, is quantified to assess the inhibitory effect of the compound.

Signaling Pathways and Experimental Visualization
The following diagrams illustrate the TRPM2 signaling pathway and a typical experimental

workflow for comparing TRPM2 inhibitors.
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TRPM2 signaling pathway and points of inhibition.
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Workflow for comparing TRPM2 inhibitors.

Conclusion
Both JNJ-28583113 and tatM2NX are potent inhibitors of the TRPM2 channel, each with

distinct characteristics that may be advantageous for different research applications. JNJ-
28583113, as a small molecule, offers a more traditional pharmacological tool with well-

characterized potency across different species. Its primary limitation appears to be its rapid in

vivo metabolism. On the other hand, tatM2NX, a peptide inhibitor with a specific mechanism of

action, has shown promise in in vivo models of disease and may have a different

pharmacokinetic and safety profile. The choice between these two inhibitors will ultimately
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depend on the specific experimental context, including the model system being used, the

desired duration of inhibition, and the route of administration. This guide provides the

foundational data to make an informed decision for future research endeavors targeting the

TRPM2 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857160#comparing-jnj-28583113-and-tatm2nx-for-
trpm2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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